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prothrombin (1-45) - 122168-64-3

prothrombin (1-45)

Catalog Number: EVT-1510305
CAS Number: 122168-64-3
Molecular Formula: C14H13ClO5S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Prothrombin is produced in the liver and is a vitamin K-dependent protein. Its synthesis involves post-translational modifications, including gamma-carboxylation of specific glutamic acid residues, which are crucial for its interaction with calcium ions and phospholipid membranes during coagulation processes.

Classification

Prothrombin is classified as a zymogen, which is an inactive precursor that requires proteolytic cleavage to become active. It belongs to the serine protease family and is specifically categorized under coagulation factors involved in hemostasis.

Synthesis Analysis

Methods

The synthesis of prothrombin (1-45) can be achieved through recombinant DNA technology. The gene coding for this fragment can be cloned into expression vectors, such as pCEP4, and transfected into suitable host cells like HEK293 or CHO cells.

Technical Details:

  1. Cloning: The human prothrombin gene is amplified and inserted into an expression vector.
  2. Transfection: The vector is introduced into host cells using techniques such as lipofection or electroporation.
  3. Expression: Cells are cultured under conditions optimized for protein expression.
  4. Purification: The expressed protein is purified using affinity chromatography methods, often involving tags like His-tags for easier isolation.
Molecular Structure Analysis

Structure

Prothrombin (1-45) consists of several important structural features:

  • Gla Domain: The first 10 residues form the gamma-carboxyglutamic acid-rich domain, which is critical for calcium binding.
  • Kringles: The next segments contain kringle domains that stabilize the protein structure and facilitate interactions with other coagulation factors.

Data

The molecular weight of prothrombin (1-45) is approximately 5 kDa, depending on post-translational modifications. The three-dimensional structure can be analyzed through techniques like X-ray crystallography or NMR spectroscopy, revealing its interactions with calcium and other proteins.

Chemical Reactions Analysis

Reactions

Prothrombin undergoes proteolytic cleavage by activated factor X (Xa) in the presence of factor V to generate thrombin. This reaction is crucial for converting fibrinogen to fibrin during clot formation.

Technical Details:

  • The cleavage occurs at specific arginine residues (e.g., Arg271 and Arg320).
  • Factors involved include calcium ions and phospholipid membranes, which facilitate the assembly of the prothrombinase complex.
Mechanism of Action

Process

The activation of prothrombin involves its conversion to thrombin through a series of steps:

  1. Binding: Prothrombin binds to the prothrombinase complex on activated platelets.
  2. Cleavage: Factor Xa cleaves prothrombin at specific sites, leading to the release of fragment 1.2 and thrombin.
  3. Thrombin Function: Thrombin then acts to convert fibrinogen into fibrin, promoting clot formation.

Data

The efficiency of thrombin generation depends on several factors, including the concentration of cofactors and the presence of phospholipid surfaces.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless solution when purified.
  • Solubility: Soluble in water due to its protein nature.

Chemical Properties

  • Stability: Sensitive to temperature and pH; optimal activity occurs at physiological pH (~7.4).
  • Reactivity: Reacts with calcium ions and other coagulation factors to form complexes essential for clotting.

Relevant Data or Analyses

Studies have shown that alterations in prothrombin structure can significantly impact its function, particularly mutations within the Gla domain affecting calcium binding.

Applications

Scientific Uses

Prothrombin (1-45) has several applications in research and clinical settings:

  • Coagulation Studies: Used to investigate mechanisms of blood coagulation and disorders related to clotting factors.
  • Drug Development: Targeted in therapies aiming to modulate coagulation pathways, especially in conditions requiring anticoagulation or hemostatic agents.
  • Diagnostic Tools: Utilized in assays measuring prothrombin time and international normalized ratio for monitoring anticoagulant therapy.
Structural Analysis of Prothrombin (1-45)

Primary Sequence and Domain Architecture

Prothrombin residues 1–45 constitute the N-terminal γ-carboxyglutamic acid (Gla) domain, a conserved structural module essential for membrane binding in vitamin K-dependent coagulation factors. The primary sequence begins with Ala-1, followed by ten Gla residues (positions 6, 7, 14, 16, 19, 20, 25, 26, 29, 32) that undergo vitamin K-dependent post-translational modification. This segment folds into a well-defined tertiary structure comprising:

  • N-terminal helix (residues 3–11)
  • Hydrophobic stack (Phe-4, Leu-5, Val-8)
  • ω-loop (residues 17–34) coordinating metal ions
  • Disulfide-bridged region (Cys-18–Cys-23)

The Gla domain is tethered to kringle-1 via a linker (residues 47–64). Crystallographic studies reveal that residues 1–41 adopt an ordered conformation, while the extreme N-terminus (Ala-1) and specific loops exhibit dynamic flexibility essential for phospholipid binding [4] [7].

Table 1: Primary Sequence Features of Prothrombin (1-45)

Residue RangeStructural ElementFunctional Significance
1–10N-terminal helixAnchors hydrophobic stack; acetylation disrupts function
11–20Disulfide loopContains Cys18-Cys23 bond stabilizing fold
21–30Gla clusterCa²⁺ coordination sites 4–7
31–41Membrane-binding loopPhospholipid insertion via hydrophobic residues
42–45Linker to kringle domainMaintains domain orientation

γ-Carboxyglutamic Acid (Gla) Domain Composition

The Gla domain contains ten conserved Gla residues formed via γ-carboxylation of glutamate precursors. Site-directed mutagenesis demonstrates that individual Gla residues contribute differentially to prothrombin function:

  • Gla-6 is functionally dispensable; Glu→Asp substitution retains 100% wild-type activity and membrane affinity [2].
  • Gla-16, 26, 29 are critical; analogous mutations reduce procoagulant activity to <5%, increase Kdapp for phospholipid binding by >200-fold, and elevate KMapp for prothrombinase interaction by ~100-fold [2].
  • Gla-7, 14, 19, 20, 25, 32 are moderate-impact residues; mutations yield 15–52% residual activity due to impaired Ca²⁺ coordination or membrane contact [2].

The Gla domain undergoes a Ca²⁺-induced conformational transition where hydrophobic residues (Phe-4, Leu-5, Val-8) become solvent-exposed—a prerequisite for membrane insertion. This transition is abolished by N-terminal acetylation, confirming Ala-1’s role in allosteric regulation [4] [8].

Table 2: Functional Hierarchy of Gla Residues in Prothrombin (1-45)

Residue PositionMutation Effect% Wild-Type ActivityFunctional Classification
Gla6Minimal effect on phospholipid binding100%Dispensable
Gla7Moderate reduction in activity35–52%Intermediate
Gla16Severe impairment; 200-fold ↑ Kdapp<5%Critical
Gla26Severe impairment; 100-fold ↑ KMapp<5%Critical
Gla29Severe impairment in membrane association<5%Critical

Metal Ion Binding Sites: Ca²⁺, Mg²⁺, and Sr²⁺ Interactions

The Gla domain harbors six metal ion-binding sites with distinct selectivity profiles:

  • High-affinity Ca²⁺ sites (Sites 1–3): Cooperatively filled with Kd = 0.22 mM, inducing a conformational transition that quenches intrinsic tryptophan fluorescence by 35% [3].
  • Low-affinity Ca²⁺/Mg²⁺ sites (Sites 4–6): Bind Mg²⁺ (Kd = 0.22–0.45 mM) but require 10-fold higher ion concentrations than Ca²⁺ to trigger equivalent structural changes [3] [10].
  • Site-specific preferences: Mg²⁺ occupies positions 1, 4, and 7 in the absence of phospholipids, while Ca²⁺ dominates sites 2, 3, 5, 6. Phospholipid membranes enhance Ca²⁺ binding cooperativity and lower the transition midpoint (Tm) to 0.21 mM [3] [10].

Mg²⁺ synergizes with Ca²⁺ at physiological concentrations (0.6 mM Mg²⁺, 1.1 mM Ca²⁺):

  • Mg²⁺ binding to site 4 enhances phospholipid affinity 3-fold by optimizing ω-loop orientation [10].
  • In coagulation assays, 1 mM Mg²⁺ reduces the Ca²⁺ requirement for prothrombinase activity from 1.0 mM to 0.3 mM [3].

Table 3: Metal Ion Binding Properties of Prothrombin (1-45)

Metal IonTitration Midpoint (Tm)Fluorescence QuenchingPhospholipid EffectCooperativity
Ca²⁺0.22 mM35% (fragment 1)Shifts Tm to 0.21 mMHighly cooperative
Mg²⁺0.45 mM6% (intact prothrombin)No significant shiftWeakly cooperative
Mn²⁺12.6 µMComparable to Ca²⁺Not reportedNon-cooperative

Disulfide Bonding and Post-Translational Modifications

Disulfide connectivity and covalent modifications critically stabilize the Gla domain:

  • Disulfide bonds: The Cys18-Cys23 linkage constrains the ω-loop, while Cys22-Cys46 anchors the Gla-kringle linker. Chemical modification of Cys23 disrupts Ca²⁺-dependent phospholipid binding [4] [7].
  • γ-Carboxylation: Vitamin K-dependent conversion of Glu→Gla occurs at residues 6, 7, 14, 16, 19, 20, 25, 26, 29, 32. Partial carboxylation reduces membrane affinity proportionally to Gla content [2].
  • Glycosylation: N-linked glycans at Asn-77 and Asn-101 in kringle-1 lie outside residues 1–45 but influence conformational dynamics of adjacent linker regions [7].
  • Acetylation: Acetylation of Ala-1 or Ser-79/Thr-81 abolishes Ca²⁺-induced fluorescence transitions and membrane binding. Deacetylation restores partial function, confirming allosteric roles for these residues [8].

Comparative Conformational Studies: Open vs. Closed States

Prothrombin exists in equilibrium between open (30%) and closed (70%) conformations, with residues 1–45 influencing global dynamics:

  • Closed conformation: Characterized by intramolecular collapse of Tyr93 (kringle-1) onto Trp547 (protease domain), occluding the active site. This state predominates in solution, reducing autoproteolysis risk. The Gla domain projects laterally, with residues 1–41 adopting a membrane-competent orientation [1] [5].
  • Open conformation: Features an extended architecture (~50 Å longer than closed form) with solvent-exposed activation sites (Arg271, Arg320). The Gla domain aligns coaxially with kringles, facilitating prothrombinase recognition [5] [6].
  • Linker control: Deletion of linker residues 154–167 (Lnk2) shifts equilibrium to >80% open conformation, accelerating activation 10-fold. This confirms linker regions as allosteric regulators of Gla domain positioning [5].

Table 4: Structural Signatures of Open vs. Closed Conformations

FeatureOpen ConformationClosed Conformation
Overall length140 Å90 Å
Gla domain orientationCoaxial with kringle domainsAngled toward protease domain
Tyr93-Trp547 distance>50 Å (smFRET)<30 Å (smFRET)
Protease site accessUnobstructedOccluded by kringle-1
Functional roleProthrombinase activationZymogen autoinhibition

Properties

CAS Number

122168-64-3

Product Name

prothrombin (1-45)

Molecular Formula

C14H13ClO5S

Synonyms

prothrombin (1-45)

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